2-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one
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Overview
Description
2-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one is a complex organic compound that integrates multiple functional groups, including a benzothiazole moiety, a piperazine ring, and a chromenone core
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit significant activity against mycobacterium tuberculosis
Mode of Action
Benzothiazole derivatives have been known to inhibit the growth of microorganisms by various mechanisms . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Benzothiazole derivatives have been known to interfere with various biochemical pathways, leading to their antimicrobial and antitubercular effects
Pharmacokinetics
A structurally similar compound was evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which is a rule of thumb to evaluate the druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .
Result of Action
Benzothiazole derivatives have been reported to exhibit various biological activities, including antimicrobial and antitubercular effects . The specific molecular and cellular effects of this compound are subjects of ongoing research.
Action Environment
Factors such as ph, temperature, and presence of other compounds can potentially influence the action of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Piperazine Derivatization: The benzothiazole derivative is then reacted with piperazine, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Chromenone Integration: The final step involves the coupling of the piperazine-benzothiazole intermediate with a chromenone derivative, typically under basic conditions and using a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new substituents onto the piperazine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenone moiety can yield quinone derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
2-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor and as a fluorescent probe for biological imaging.
Medicine: Research has explored its potential as an anti-cancer agent, due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one: shares structural similarities with other benzothiazole derivatives and chromenone compounds.
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol have similar core structures but differ in their functional groups and reactivity.
Chromenone Compounds: 4H-chromen-4-one derivatives, such as coumarin and its analogs, share the chromenone core but differ in their substituents.
Uniqueness
The uniqueness of this compound lies in its combination of the benzothiazole, piperazine, and chromenone moieties, which confer a unique set of chemical and biological properties
Properties
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c25-16-13-18(27-17-7-3-1-5-14(16)17)20(26)23-9-11-24(12-10-23)21-22-15-6-2-4-8-19(15)28-21/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMCKTYLDIFVDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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